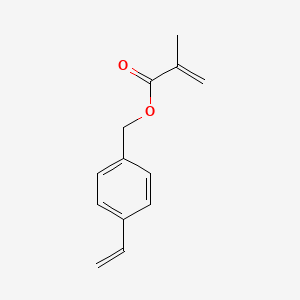

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-11-5-7-12(8-6-11)9-15-13(14)10(2)3/h4-8H,1-2,9H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVHJARVSMLXLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564121 | |

| Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99413-45-3 | |

| Record name | (4-Ethenylphenyl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate typically involves the reaction of 4-vinylbenzyl chloride with potassium methacrylate . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-vinylbenzyl chloride+potassium methacrylate→(4-Ethenylphenyl)methyl 2-methylprop-2-enoate

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:

Polymerization: The vinyl group allows for polymerization reactions, forming polymers with various applications.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Addition: The double bonds in the vinyl and methacrylate groups can participate in addition reactions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Addition: Catalysts such as palladium or platinum are used to facilitate addition reactions.

Major Products

Polymers: The polymerization of this compound results in the formation of polymers with applications in coatings, adhesives, and resins.

Substituted Derivatives: Electrophilic substitution reactions yield various substituted benzyl methacrylates.

Scientific Research Applications

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of specialty polymers and copolymers.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Investigated for its potential in creating drug-eluting stents and other medical implants.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl and methacrylate groups participate in radical polymerization, leading to the formation of stable polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key structural differentiator of (4-ethenylphenyl)methyl 2-methylprop-2-enoate is the 4-vinylbenzyl group, which distinguishes it from other methacrylate esters. Below is a comparison with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent/Functional Group | Key Applications |

|---|---|---|---|---|

| 4-Vinylbenzyl methacrylate | C₁₃H₁₄O₂ | 202.25 | 4-vinylbenzyl | Crosslinked polymers, adhesives |

| Methyl methacrylate (MMA) | C₅H₈O₂ | 100.12 | Methyl | Plastics (PMMA), coatings |

| [(2R)-Oxiran-2-yl]methyl 2-methylprop-2-enoate | C₇H₁₀O₃ | 142.15 | Epoxide (oxirane) | Reactive diluents, epoxy resins |

| Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate | C₁₂H₁₃NO₄ | 235.24 | 4-nitrophenyl | Pharmaceutical intermediates |

Reactivity and Polymerization Behavior

- 4-Vinylbenzyl methacrylate : The vinyl group on the benzyl ring allows for dual polymerization pathways —via the methacrylate double bond and the benzyl vinyl group. This enables the formation of densely crosslinked networks, enhancing thermal stability and mechanical strength in polymers .

- Methyl methacrylate (MMA) : Polymerizes readily via free-radical mechanisms to form poly(methyl methacrylate) (PMMA) , a transparent thermoplastic. Lacking additional reactive groups, PMMA is linear and less crosslinked compared to 4-vinylbenzyl methacrylate derivatives .

- Epoxide-containing methacrylate () : The epoxide group undergoes ring-opening reactions with amines or thiols, enabling post-polymerization modifications. This is absent in 4-vinylbenzyl methacrylate .

- Nitro-substituted methacrylate (): The electron-withdrawing nitro group reduces the reactivity of the double bond, favoring step-growth polymerization or use as a monomer in specialty copolymers .

Biological Activity

Overview

(4-Ethenylphenyl)methyl 2-methylprop-2-enoate, with the CAS number 99413-45-3, is an organic compound characterized by a vinyl group attached to a benzene ring and a methacrylate ester. Its unique structure allows it to participate in various chemical reactions, making it valuable in both industrial and biological applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C₁₃H₁₄O₂

- Molecular Weight : 202.25 g/mol

- Structure : The compound features a vinylbenzyl group which enhances its reactivity in polymerization processes.

The biological activity of this compound primarily stems from its ability to undergo radical polymerization. This process leads to the formation of cross-linked networks that exhibit unique mechanical properties. The compound can interact with various biological targets through the following mechanisms:

- Polymerization : The vinyl group allows for radical polymerization, forming stable polymers that can be used in drug delivery systems.

- Electrophilic Substitution : The benzene ring can undergo electrophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

- Addition Reactions : The double bonds in the vinyl and methacrylate groups can participate in addition reactions, contributing to its reactivity.

Biological Applications

The compound has been investigated for several biological applications:

- Drug Delivery Systems : Due to its ability to form biocompatible polymers, this compound is being explored for use in drug-eluting stents and other medical implants.

- Medical Devices : Its properties make it suitable for developing materials that require biocompatibility and stability within biological environments.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Polymerization Studies : Research has shown that this compound can be polymerized using initiators like azobisisobutyronitrile (AIBN), resulting in materials with enhanced mechanical properties suitable for coatings and adhesives .

- Biocompatibility Assessments : A study highlighted the use of this compound in creating biocompatible materials for medical applications, demonstrating its potential in enhancing the performance of drug delivery systems .

- Chemical Reactivity Analysis : Investigations into the compound's reactivity revealed that it can undergo various chemical transformations, leading to substituted derivatives that may exhibit different biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| Methyl Methacrylate | Simple methacrylate | Production of PMMA |

| Ethyl Methacrylate | Methacrylate ester | Flexible polymers |

| This compound | Vinylbenzyl methacrylate | Drug delivery systems, coatings |

Q & A

Q. Advanced

- Derivatization : Synthesize analogs with substituents (e.g., halogens, methoxy groups) at the 4-ethenylphenyl or acrylate positions.

- Biological assays : Test derivatives in standardized anti-inflammatory or antimicrobial models, correlating activity with electronic/steric properties .

- Computational modeling : Use density functional theory (DFT) to predict electronic effects or molecular docking to simulate target interactions .

What methods ensure analytical purity and impurity profiling?

Basic

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Impurity profiling requires certified reference standards (e.g., EP/USP guidelines) and adherence to ECHA protocols for trace contaminant detection .

How can conflicting spectroscopic data be resolved?

Q. Advanced

- Multi-technique validation : Combine 1D/2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve stereochemical conflicts.

- Degradation monitoring : Control for sample stability, as evidenced by time-dependent degradation in organic matrices .

What are the challenges in scaling up laboratory synthesis to industrial production?

Q. Advanced

- Catalyst deactivation : Mitigate via heterogeneous catalyst systems or flow chemistry .

- Byproduct management : Implement in-line purification (e.g., scavenger resins) and real-time monitoring (PAT tools) .

How do structural modifications influence physicochemical properties?

Q. Advanced

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance membrane permeability.

- Thermal stability : Bulky substituents (e.g., tert-butyl) reduce ester hydrolysis rates, as seen in tert-butyl acrylate derivatives .

What regulatory considerations apply to pharmaceutical research involving this compound?

Basic

Non-clinical studies must follow ICH guidelines for impurity thresholds (e.g., ICH Q3A/B). Use ECHA-registered reference standards for toxicity assessments, and avoid unapproved therapeutic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.